molecular formula C5H5N3O3 B3118765 2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) CAS No. 24186-59-2

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)

Cat. No.: B3118765
CAS No.: 24186-59-2
M. Wt: 155.11 g/mol
InChI Key: RAWYBMUWBNFLAS-UHFFFAOYSA-N
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Description

8-Chloro-6H-pyrido[2,3-d]pyridazin-5-one (CAS: 23590-60-5) is a fused bicyclic heterocyclic compound featuring a pyridazine ring fused with a pyridine moiety. The molecular formula is C₇H₄ClN₃O, with a molecular weight of 181.58 g/mol (calculated from elemental composition: C 46.31%, H 2.22%, Cl 19.52%, N 23.15%, O 8.81%) . The chlorine substituent at position 8 and the ketone group at position 5 contribute to its unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and drug discovery.

Properties

IUPAC Name

(5-nitrofuran-2-yl)methylidenehydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-7-3-4-1-2-5(11-4)8(9)10/h1-3H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWYBMUWBNFLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C=NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is synthesized through the condensation reaction of 2-furancarboxaldehyde, 5-nitro- with hydrazine or a substituted hydrazine. The reaction typically involves mixing the aldehyde with hydrazine in a suitable solvent under controlled temperature and pH conditions to form the hydrazone product.

Industrial Production Methods

While specific industrial production methods for 2-furancarboxaldehyde, 5-nitro-, hydrazone (9CI) are not widely documented, the general approach involves large-scale condensation reactions in reactors designed to handle the required reagents and conditions. The process may include steps for purification and isolation of the final product to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydrazone group can participate in substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI), also known as 5-nitrofuraldehyde hydrazone, is a chemical compound with a furan ring substituted with nitro groups and a hydrazone linkage. It is a versatile compound widely used in chemical synthesis for its unique properties and reactivity .

Scientific Research Applications

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) has applications in scientific research, including:

  • Chemistry It is used as a building block in the synthesis of more complex organic molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
  • Medicine Due to its potential biological activities, it is explored as a lead compound in drug discovery and development. Its derivatives are tested for efficacy and safety in preclinical studies.
  • Industry In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Applications as a Precursor

5-Nitro-2-furaldehydeazine is a precursor in the synthesis of heterocyclic compounds . By undergoing condensation reactions with various carbonyl compounds or amines, this compound can be utilized to form complex heterocycles with diverse substitution patterns . These heterocyclic structures have demonstrated significant biological activities and are instrumental in developing pharmaceuticals and agrochemicals . In addition, 5-Nitro-2-furaldehydeazine plays a crucial role in the synthesis of azo dyes . Through diazotization and coupling reactions, this compound can be involved in constructing colorful azo compounds widely used in the textile and chemical industries .

Biological Activities

Hydrazones, possessing an azometine (-NHN=CH-) proton, constitute an important class of compounds for new drug development . Derivatives of hydrazone are used for numerous purposes, including: antibacterial, intestinal antiseptic, anticonvulsant, analgesic, anti-cancer, anti-inflammatory, anti-platelet, anti-viral, anti-proliferative, anti-malarial, and anti-tuberculosis .

Antiparasitic Activity

One of the most significant biological activities associated with this compound is its antiparasitic effect against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively . Research has shown that derivatives of 5-nitro-2-furaldehyde exhibit potent trypanocidal activity. Some synthesized hydrazones demonstrated IC50 values as low as 100 nM, which is significantly more potent than existing treatments like nifurtimox.

Antimicrobial Activity

The antimicrobial potential of hydrazones derived from 5-nitro-2-furaldehyde has also been explored. In vitro tests have indicated that these compounds show significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Certain derivatives have shown minimum inhibitory concentrations (MIC) in the range of 15.625–62.5 μM against Staphylococcus aureus and Enterococcus species. The proposed mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production pathways.

Structure-Activity Relationships

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of hydrazone derivatives. Increased lipophilicity has been correlated with enhanced trypanocidal activity. Compounds lacking a nitro group were found to be largely inactive against the parasites, underscoring the importance of this functional group. Flexibility in molecular conformation appears to enhance bioactivity, suggesting that further modifications could yield even more potent derivatives.

Study on Trypanocidal Activity

A series of new hydrazones were synthesized and tested against various strains of T. cruzi. One compound exhibited IC50 values significantly lower than those observed for standard treatments like benznidazole.

Antimicrobial Evaluation

Another study evaluated several hydrazone derivatives for their antibacterial properties against clinical isolates. Some compounds showed superior activity compared to conventional antibiotics like ampicillin.

Analytical Applications

Mechanism of Action

The mechanism of action of 2-furancarboxaldehyde, 5-nitro-, hydrazone (9CI) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrido[2,3-d]pyridazinone Derivatives

  • 8-Chloro-5-phenylpyrido[2,3-d]pyridazine (CAS: 87987-99-3): Differs by the absence of the ketone group and substitution of a phenyl group at position 5. Molecular weight: 241.68 g/mol . This analog emphasizes the role of aromatic substituents in modulating lipophilicity and target binding .
  • 8-Chloropyrido[2,3-d]pyridazin-5-amine (CAS: 2843-73-4): Replaces the ketone with an amine group, altering hydrogen-bonding capacity. Molecular formula: C₇H₅ClN₄ , MW: 180.59 g/mol . Such functional group changes may influence solubility and bioactivity .

Positional Isomers

  • 8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one (CAS: 1613289-32-9): A structural isomer with nitrogen atoms repositioned in the fused ring system (pyrido[2,3-b]pyrazinone vs. pyrido[2,3-d]pyridazinone). Molecular formula: C₈H₆ClN₃O, MW: 195.61 g/mol. Isomeric differences can significantly affect electronic properties and metabolic stability .

Fused Heterocyclic Derivatives

Indeno[1,2-c]pyridazin-5-one Derivatives

  • 3-Methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-one: Exhibits potent monoamine oxidase-B (MAO-B) inhibition (Ki = 0.11 mM) due to the indeno-fused core and chloro-benzyloxy substituent. Molecular weight: ~350 g/mol. Comparatively, the pyrido[2,3-d]pyridazinone scaffold lacks the indeno ring, which may reduce MAO-B affinity .

Thieno-Pyrrolo-Pyridazinones

  • TEPP-46 (6-[(3-aminophenyl)methyl]-4,6-dihydro-4-methyl-2-(methylsulfinyl)-5H-thieno[2',3':4,5]pyrrolo[2,3-d]pyridazin-5-one): A pyruvate kinase (PK) activator with MW 348.42 g/mol.
  • AG-946 : A PK activator with a longer half-life (>150-fold vs. TEPP-46), attributed to its optimized substituents. Highlights the importance of fused heterocyclic systems in pharmacokinetics .

Functional Group Variations

Chloro-Substituted Pyridazinones

  • 5-Chloro-6-phenylpyridazin-3(2H)-one : Prepared via nucleophilic substitution (). The absence of a fused pyridine ring simplifies synthesis but reduces structural complexity for target engagement .
  • 2-Substituted 6-Methylthio[2,3-d]pyridazin-7(6H)-ones : Methylthio groups enhance electrophilicity, enabling cross-coupling reactions. Contrasts with the target compound’s chloro-ketone motif, which may favor different reactivity pathways .

Research Findings and Data Tables

Table 1: Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
8-Chloro-6H-pyrido[2,3-d]pyridazin-5-one C₇H₄ClN₃O 181.58 Pyrido[2,3-d]pyridazinone 8-Cl, 5-ketone
8-Chloro-5-phenylpyrido[2,3-d]pyridazine C₁₃H₈ClN₃ 241.68 Pyrido[2,3-d]pyridazine 8-Cl, 5-phenyl
TEPP-46 C₁₅H₁₆N₄O₂S₂ 348.42 Thieno-pyrrolo-pyridazinone 3-Aminophenyl, methylsulfinyl
3-Methyl-8-m-Cl-benzyloxy-indeno[1,2-c]pyridazin-5-one C₂₀H₁₄ClN₃O₂ ~350 Indeno[1,2-c]pyridazinone 8-m-Cl-benzyloxy, 3-methyl

Biological Activity

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and research findings.

Chemical Structure and Synthesis

2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is synthesized through the condensation reaction between 5-nitro-2-furaldehyde and hydrazine or its derivatives. The resulting hydrazone structure features a C=N-N functional group, which is crucial for its biological activity.

Antimicrobial Activity

Research has demonstrated that hydrazones derived from 5-nitro-2-furaldehyde exhibit notable antimicrobial properties. A study evaluated a series of hydrazones for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed significant inhibition zones comparable to standard antibiotics like ampicillin.

CompoundZone of Inhibition (mm)Bacterial Strain
Hydrazone A21Staphylococcus aureus
Hydrazone B24Escherichia coli
Ampicillin22Staphylococcus aureus
Ampicillin20Escherichia coli

The most effective compounds had zones of inhibition ranging from 20 to 24 mm, indicating their potential as therapeutic agents against bacterial infections .

Anticancer Properties

The anticancer potential of 2-furancarboxaldehyde, 5-nitro-, hydrazone (9CI) has also been investigated. Studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and pathways critical for cell survival. For example, research has shown that certain hydrazones can inhibit cathepsin B, an enzyme linked to cancer progression .

Case Studies

  • Trypanocidal Activity : A significant study focused on the trypanocidal activity of hydrazones derived from 5-nitro-2-furaldehyde. The compound Nifurtimox, a known hydrazone derivative, was compared with newly synthesized compounds that exhibited over 20 times greater activity against Trypanosoma brucei and Trypanosoma cruzi, with IC50 values around 100 nM . This highlights the potential for developing more effective treatments for diseases such as Chagas disease.
  • Mechanochemical Synthesis : Another study utilized mechanochemical methods to synthesize various hydrazones from furaldehyde derivatives. This approach not only yielded high conversion rates but also demonstrated enhanced biological activities against pathogens like Salmonella typhimurium, especially under acidic conditions .

The biological activity of 2-furancarboxaldehyde, 5-nitro-, hydrazone (9CI) is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The presence of the nitro group enhances its reactivity and potential for forming stable complexes with biomolecules, leading to altered cellular functions.

Q & A

Q. What are the recommended safety protocols for handling 2-Furancarboxaldehyde, 5-nitro-, hydrazone in laboratory settings?

Methodological Answer:

  • Hazard Identification : Refer to Safety Data Sheets (SDS) for analogous nitro-substituted furan derivatives (e.g., Diphenylcarbazone ), which highlight risks such as skin/eye irritation and respiratory sensitization.
  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Implement fume hoods for procedures generating dust/aerosols .
  • Emergency Procedures : For spills, isolate the area, use inert absorbents (e.g., vermiculite), and dispose of contaminated material as hazardous waste .

Q. How can the purity of 2-Furancarboxaldehyde, 5-nitro-, hydrazone be validated experimentally?

Methodological Answer:

  • Chromatographic Methods : Use HPLC with UV detection (e.g., C18 column, mobile phase: methanol/water) as demonstrated for related hydrazone derivatives .
  • Spectroscopic Confirmation : Compare FT-IR spectra with reference data (NIST WebBook) to verify functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
  • Elemental Analysis : Confirm molecular formula (C₁₀H₆N₄O₆) via combustion analysis .

Q. What synthetic routes are reported for preparing 2-Furancarboxaldehyde, 5-nitro-, hydrazone?

Methodological Answer:

  • Hydrazine Condensation : React 5-nitro-2-furancarboxaldehyde with hydrazine derivatives under acidic conditions (e.g., ethanol/HCl, reflux). Monitor reaction progress via TLC .
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How does the electronic structure of the nitro group influence the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density distribution, focusing on the nitro group’s electron-withdrawing effects on the furan ring .
  • Experimental Probes : Conduct kinetic studies with nucleophiles (e.g., amines) under varying pH conditions to correlate reactivity with electronic effects .

Q. What strategies can mitigate degradation of 2-Furancarboxaldehyde, 5-nitro-, hydrazone during long-term storage?

Methodological Answer:

  • Stability Assessment : Store samples in amber vials under inert gas (N₂/Ar) at –20°C, as recommended for nitroaromatics .
  • Degradation Analysis : Use accelerated stability testing (40°C/75% RH) with LC-MS to identify degradation products (e.g., hydrolysis of the hydrazone bond) .

Q. How can the ecological impact of this compound be assessed prior to disposal?

Methodological Answer:

  • Ecotoxicology Assays : Perform Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition studies (OECD 201) .
  • Biodegradability : Use OECD 301B (CO₂ evolution test) to evaluate persistence in aquatic systems .

Q. What mechanistic insights explain the biological activity of hydrazone derivatives like 2-Furancarboxaldehyde, 5-nitro-, hydrazone?

Methodological Answer:

  • Enzyme Inhibition Studies : Screen against target enzymes (e.g., cytochrome P450) using fluorescence-based assays to identify binding interactions .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified hydrazone substituents and compare bioactivity profiles .

Data Contradictions and Resolution

  • Toxicity Data Gaps : While SDS for related compounds classify nitro-furans as irritants , specific ecotoxicological data for this hydrazone are limited. Address this via tiered testing (acute → chronic toxicity) .
  • Synthesis Yields : Reported yields for hydrazone derivatives vary (50–85%). Optimize by adjusting stoichiometry (hydrazine:aldehyde ratio) and reaction time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)
Reactant of Route 2
Reactant of Route 2
2-Furancarboxaldehyde, 5-nitro-, hydrazone (9CI)

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